L-Leucine

Description

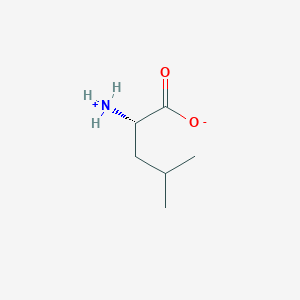

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25248-98-0 | |

| Record name | L-Leucine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25248-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9023203 | |

| Record name | L-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, Small white lustrous plates or crystalline powder; odourless | |

| Record name | Leucine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15162 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Leucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Leucine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1413/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

Sublimes at 145-148 °C. Decomposes at 293-295 °C (rapid heating, sealed tube) | |

| Record name | L-Leucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Leaflets from water. Sweet taste. Decomposes at 232 °C (also reported as 290 °C). Sublimes. pK1 = 2.36; pK2 = 9.60. Solubility in water (g/L): 7.97 (0 °C); 9.91 (25 °C); 14.06 (50 °C); 22.76 (75 °C); 42.06 (100 °C); in 90% alcohol: 1.3. Insoluble in ether. /Leucine DL-form/, Solubility in 99% alcohol: 0.72; in acetic acid: 10.9. Insoluble in ether., Solubility in water (g/L): 22.7 (0 °C); 24.26 (25 °C); 28.87 (50 °C); 38.23 (75 °C); 56.38 (100 °C), In water, 2.15X10+4 mg/L at 25 °C, 21.5 mg/mL, Soluble in water, acetic acid, dilute HCl, and alkaline hydroxides and carbonates, Slightly soluble (in ethanol) | |

| Record name | Leucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00149 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Leucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Leucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Leucine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1413/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.293 g/cu cm at 18 °C | |

| Record name | L-Leucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Leucine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15162 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

Heavy metals (as Pb): not more than 0.002%; Lead: not more than 10 mg/kg; Ash: not more than 0.1% | |

| Record name | L-Leucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White glistening hexagonal plates from aqueous alcohol, White crystals | |

CAS No. |

61-90-5, 21675-61-6, 71000-80-1 | |

| Record name | L-Leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Leucine, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021675616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Leucine, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071000801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00149 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | leucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Leucine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMW67QNF9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Leucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Leucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

293 °C, 268 - 288 °C | |

| Record name | Leucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00149 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Leucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Leucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

L-Leucine Metabolism in Skeletal Muscle: From Anabolic Signal to Metabolic Fuel

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

L-Leucine, an essential branched-chain amino acid (BCAA), occupies a unique and central role in skeletal muscle physiology. Far more than a simple substrate for protein synthesis, Leucine acts as a potent signaling molecule, directly engaging the cell's master growth regulator, the mechanistic Target of Rapamycin Complex 1 (mTORC1), to drive muscle protein synthesis.[1][2][3][4] Concurrently, its catabolism within the muscle provides a source of energy and metabolic intermediates, highlighting a dual functionality critical for muscle homeostasis, adaptation, and repair. This guide provides a detailed exploration of the molecular mechanisms governing Leucine sensing, signaling, and catabolism in skeletal muscle. We will dissect the intricate mTORC1 activation cascade, trace the metabolic fate of Leucine through its key enzymatic steps, and discuss the bioactivity of its primary metabolites, α-ketoisocaproate (KIC) and β-hydroxy-β-methylbutyrate (HMB). Furthermore, this document details field-proven methodologies for interrogating these pathways, offering a robust framework for researchers and drug development professionals aiming to understand and therapeutically target Leucine metabolism in contexts ranging from athletic performance to the treatment of muscle wasting disorders.

The Dual Nature of this compound: A Signaling Molecule and Metabolic Substrate

Skeletal muscle preferentially metabolizes the three BCAAs—Leucine, Isoleucine, and Valine—which, unlike other amino acids, largely bypass initial hepatic catabolism. Among them, Leucine is the most potent modulator of protein turnover, capable of independently stimulating muscle protein synthesis.[3][5][6] This is achieved through its direct activation of the mTORC1 signaling pathway, a central hub that integrates nutrient availability with cell growth and proliferation.[2][[“]][8] Approximately 80% of intracellular Leucine is directed towards protein synthesis, while the remaining 20% enters the catabolic pathway, serving as an energy source and a donor of nitrogen for the synthesis of other amino acids like alanine and glutamine.[9][10][11] This dual role positions Leucine as a critical regulator of the anabolic/catabolic balance within the myocyte.

The Leucine Sensing and mTORC1 Activation Cascade

The activation of mTORC1 by Leucine is not a simple substrate-enzyme interaction but a sophisticated, spatially regulated signaling cascade that converges on the lysosomal surface. The process is initiated by the intracellular sensing of Leucine, which triggers the recruitment and activation of mTORC1.

The Sestrin2-GATOR Complex: The Cell's Leucine Sensor

Recent discoveries have identified the Sestrin2 protein as a direct intracellular sensor of Leucine.[12][13][14] In a low-Leucine state, Sestrin2 binds to and inhibits the GATOR2 complex. GATOR2 is a positive regulator of mTORC1, and its inhibition by Sestrin2 leads to the activation of the GATOR1 complex.[12][13] GATOR1 functions as a GTPase-Activating Protein (GAP) for the RagA/B GTPases, promoting their GDP-bound (inactive) state and thus keeping mTORC1 dormant.

When intracellular Leucine concentrations rise, Leucine binds directly to a specific pocket on Sestrin2.[15][16] This binding event causes a conformational change that disrupts the Sestrin2-GATOR2 interaction.[12][14] Freed from inhibition, GATOR2 can now suppress the GAP activity of GATOR1. This allows the RagA/B GTPases to become loaded with GTP, creating an active heterodimer (RagA/B-GTP and RagC/D-GDP) that anchors mTORC1 to the lysosomal membrane, where its activator, Rheb, resides.[3][5]

Caption: Leucine-Sensing and mTORC1 Activation Pathway.

Downstream Effectors of mTORC1

Once activated at the lysosome, mTORC1 phosphorylates a host of downstream targets to promote protein synthesis. The two most well-characterized effectors in skeletal muscle are:

-

p70 Ribosomal S6 Kinase 1 (S6K1): Phosphorylation of S6K1 enhances the translation of mRNAs containing a 5'-terminal oligopyrimidine tract (5'-TOP), which typically encode ribosomal proteins and translation factors, thereby increasing the cell's translational capacity.

-

Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): In its hypophosphorylated state, 4E-BP1 binds to and sequesters the cap-binding protein eIF4E. mTORC1-mediated hyperphosphorylation of 4E-BP1 causes it to release eIF4E, which can then participate in the formation of the eIF4F complex, a critical step for cap-dependent translation initiation.[17]

| Component | Function in Leucine Signaling | State in High Leucine |

| Sestrin2 | Direct intracellular Leucine sensor. | Bound to Leucine, dissociated from GATOR2. |

| GATOR2 | Inhibitor of GATOR1. | Active, suppressing GATOR1. |

| GATOR1 | GAP for RagA/B GTPases. | Inactive. |

| Rag GTPases | Recruit mTORC1 to the lysosome. | Active (GTP-bound RagA/B). |

| mTORC1 | Master kinase for cell growth. | Active, phosphorylates S6K1 and 4E-BP1. |

| S6K1 | Promotes translation of ribosomal proteins. | Phosphorylated (Active). |

| 4E-BP1 | Inhibitor of eIF4E. | Hyperphosphorylated (Inactive), releases eIF4E. |

| Table 1: Key Proteins in the Leucine-mTORC1 Signaling Pathway. |

The Catabolic Fate of this compound in Skeletal Muscle

The catabolism of Leucine is a two-step process initiated within the mitochondria of muscle cells. This pathway is crucial for energy production, nitrogen balance, and the generation of bioactive metabolites.

Step 1: Reversible Transamination

The first step is the transfer of Leucine's amino group to α-ketoglutarate, a reaction catalyzed by the mitochondrial Branched-Chain Aminotransferase (BCATm or BCAT2) .[18][19][20] This produces the branched-chain α-keto acid (BCKA) α-ketoisocaproate (KIC) and glutamate.

This compound + α-Ketoglutarate ⇌ α-Ketoisocaproate (KIC) + L-Glutamate

This transamination step is rapid and reversible.[21][22] The direction of the reaction is influenced by the relative concentrations of substrates and products. This reversibility is physiologically significant, as KIC can be reaminated back to Leucine, thus conserving this essential amino acid.[23][24][25] The glutamate produced can be further used to synthesize glutamine or alanine for export from the muscle.

Step 2: Irreversible Oxidative Decarboxylation

The second and rate-limiting step in Leucine catabolism is the irreversible oxidative decarboxylation of KIC.[18][22][23] This reaction is catalyzed by the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex , a large multi-enzyme complex located on the inner mitochondrial membrane. The BCKDH complex converts KIC into Isovaleryl-CoA .

α-Ketoisocaproate (KIC) + NAD+ + CoA-SH → Isovaleryl-CoA + NADH + H+ + CO2

The activity of the BCKDH complex is tightly regulated by a dedicated kinase (BCKDH kinase) and a phosphatase. Phosphorylation by the kinase inactivates the complex, while dephosphorylation by the phosphatase activates it. The irreversible nature of this step commits the carbon skeleton of Leucine to oxidation. Isovaleryl-CoA is subsequently metabolized through several steps to yield acetyl-CoA and acetoacetate , which can enter the TCA cycle for ATP production.[18][26]

Caption: this compound Catabolic Pathway in Skeletal Muscle.

| Enzyme/Complex | Substrate | Product(s) | Key Characteristics |

| BCAT2 | This compound | α-Ketoisocaproate (KIC) | Reversible; links BCAA and glutamate metabolism. |

| BCKDH Complex | α-Ketoisocaproate (KIC) | Isovaleryl-CoA | Irreversible; rate-limiting step of catabolism. |

| KIC Dioxygenase | α-Ketoisocaproate (KIC) | HMB | Minor pathway (~5-10% of Leucine catabolism). |

| Table 2: Key Enzymes and Products in Leucine Catabolism.[21] |

Bioactive Leucine Metabolites: KIC and HMB

Beyond their role as metabolic intermediates, KIC and HMB have been investigated for their own biological activities.

-

α-Ketoisocaproate (KIC): As the keto acid of Leucine, KIC is central to Leucine metabolism. Some studies suggest that KIC itself may have anticatabolic properties by inhibiting protein degradation.[21][27] However, its effects on glucose transport and insulin signaling are complex, with some evidence suggesting that its conversion back to Leucine via BCAT2 is required for its primary effects on mTORC1 signaling and glucose metabolism.[24][25][28]

-

β-Hydroxy-β-Methylbutyrate (HMB): HMB is formed from KIC in a minor pathway, accounting for about 5-10% of Leucine oxidation.[9][21] HMB has gained significant attention as a nutritional supplement. Research suggests it may reduce exercise-induced muscle damage and possess anticatabolic properties, potentially by inhibiting the ubiquitin-proteasome system.[29][30][31][32] While both Leucine and HMB can activate mTORC1, the upstream mechanisms may differ.[17]

Methodologies for Interrogating Leucine Metabolism

A multi-faceted approach is required to fully elucidate the signaling and metabolic roles of Leucine. The following protocols represent core, field-proven techniques.

Stable Isotope Tracing for In Vivo Metabolic Flux

The causality behind this choice is to dynamically measure the rates of protein synthesis, breakdown, and oxidation in a living system, which cannot be captured by static measurements. Stable isotopes like ¹³C and ¹⁵N are safe for human use and can be precisely quantified by mass spectrometry.[33][34][35]

Protocol 1: General Workflow for Stable Isotope Tracer Infusion Study

-

Baseline Sampling: Collect a baseline blood sample to determine background isotopic enrichment.

-

Priming Dose: Administer a primed, continuous intravenous infusion of a Leucine tracer (e.g., L-[1-¹³C]leucine). The priming dose rapidly brings the tracer to an isotopic steady state in the plasma and intracellular pools.

-

Continuous Infusion: Infuse the tracer at a constant rate for a period of several hours.

-

Tissue and Blood Sampling: Collect blood samples at regular intervals to confirm isotopic steady state in the plasma. At the end of the infusion, obtain a skeletal muscle biopsy.

-

Sample Processing: Immediately freeze the muscle biopsy in liquid nitrogen. Process plasma to isolate amino acids and KIC. Process the muscle tissue to determine intracellular amino acid enrichment and the incorporation of the tracer into mixed muscle protein.

-

Mass Spectrometry Analysis: Analyze the isotopic enrichment of the tracer in plasma, the intracellular free amino acid pool, and the muscle protein-bound pool using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[35][36]

-

Flux Calculation:

-

Fractional Synthetic Rate (FSR): Calculated as the rate of tracer incorporation into muscle protein relative to the precursor pool enrichment (intracellular or plasma). This directly measures the rate of muscle protein synthesis.

-

Leucine Oxidation: If a ¹³C tracer is used, the rate of ¹³CO₂ appearance in expired air can be measured to quantify whole-body Leucine oxidation, reflecting the flux through the BCKDH enzyme.[33]

-

Western Blotting for Signaling Pathway Activation

This technique is chosen to provide a semi-quantitative measure of the activation state of key signaling proteins. Protein activation is often regulated by phosphorylation, and phospho-specific antibodies allow for the direct assessment of this post-translational modification.

Protocol 2: Western Blot Analysis of mTORC1 Signaling Activation

-

Protein Extraction: Homogenize frozen muscle biopsy samples in a lysis buffer containing protease and phosphatase inhibitors. The inhibitors are critical to preserve the in vivo phosphorylation state of the proteins.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard assay (e.g., BCA assay) to ensure equal loading of samples.

-

SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the phosphorylated forms of target proteins (e.g., anti-phospho-mTOR (Ser2448), anti-phospho-S6K1 (Thr389), anti-phospho-4E-BP1 (Thr37/46)).

-

Secondary Antibody Incubation: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: Apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a digital imaging system.

-

Analysis (Self-Validating System):

-

Stripping and Re-probing: Strip the membrane of the phospho-antibodies and re-probe with antibodies against the total forms of the respective proteins (e.g., anti-total-mTOR, anti-total-S6K1).

-

Normalization: Quantify band intensity and express the abundance of the phosphorylated protein relative to the total protein abundance. This normalization corrects for any variations in protein loading and is a critical step for trustworthy data.

-

Enzyme Activity Assays

Directly measuring the activity of BCAT and BCKDH provides functional data that complements protein expression analysis. These assays are designed to monitor the consumption of a substrate or the formation of a product over time.

-

BCAT Activity Assay: A common method is a coupled spectrophotometric assay. The KIC produced by BCAT is used by a second enzyme (e.g., D-2-hydroxyisocaproate dehydrogenase) in a reaction that consumes NADH, which can be monitored as a decrease in absorbance at 340 nm.[37][38]

-

BCKDH Activity Assay: The activity of the BCKDH complex can be measured by monitoring the release of ¹⁴CO₂ from a ¹⁴C-labeled BCKA substrate (e.g., [1-¹⁴C]KIC) in tissue homogenates.[19][39][40] This provides a direct measure of the rate-limiting step of Leucine catabolism.

| Methodology | Primary Output | Causality/Rationale |

| Stable Isotope Tracing | In vivo rates of protein synthesis, breakdown, and oxidation. | Provides dynamic, integrated physiological data in a living system. |

| Western Blotting | Phosphorylation state (activation) of signaling proteins. | Directly assesses the status of signaling cascades like mTORC1. |

| Enzyme Activity Assays | In vitro catalytic rate of key metabolic enzymes (BCAT, BCKDH). | Measures the functional capacity of the catabolic pathway. |

| Table 3: Summary of Methodologies for Studying Leucine Metabolism. |

Physiological and Therapeutic Implications

Understanding Leucine metabolism is paramount for developing interventions in various physiological and pathological states.

-

Exercise and Anabolism: Exercise increases skeletal muscle's sensitivity to amino acids.[[“]] Consuming Leucine-rich protein post-exercise synergistically enhances mTORC1 signaling and muscle protein synthesis, facilitating recovery and adaptation.[[“]][41]

-

Muscle Wasting (Sarcopenia, Cachexia): Conditions of aging, cancer, and immobilization are often associated with "anabolic resistance," where the muscle's synthetic machinery becomes less responsive to Leucine.[4][42][43] While Leucine supplementation has been proposed as a therapy to counteract muscle wasting, its efficacy appears limited when used as a standalone intervention, suggesting that underlying inflammatory signaling or other metabolic dysregulations may blunt its anabolic potential.[4][42][44] Some studies indicate Leucine may attenuate wasting by inhibiting protein degradation pathways, such as by downregulating the expression of key E3 ubiquitin ligases (MuRF1 and MAFbx).[45]

Conclusion and Future Directions

This compound is a uniquely pleiotropic nutrient for skeletal muscle, acting as both a critical building block and a potent signaling molecule. Its ability to directly activate the mTORC1 pathway makes it a master regulator of muscle protein synthesis, while its catabolic pathway provides energy and metabolic flexibility. The intricate molecular machinery of Leucine sensing via Sestrin2 and the tight regulation of its catabolism by the BCKDH complex underscore its physiological importance.

For drug development professionals and researchers, these pathways present compelling therapeutic targets. Future research should focus on strategies to overcome anabolic resistance in muscle wasting conditions, perhaps by combining Leucine with other nutrients or pharmacological agents that sensitize the muscle to its effects.[4] Further elucidation of the crosstalk between Leucine's signaling and metabolic functions, and how this is altered in disease, will be key to unlocking the full therapeutic potential of modulating this compound metabolism in skeletal muscle.

References

- 1. nbinno.com [nbinno.com]

- 2. Leucine - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 3. Leucine and mTORC1: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leucine as a treatment for muscle wasting: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. experts.illinois.edu [experts.illinois.edu]

- 7. consensus.app [consensus.app]

- 8. This compound for Muscle Growth - Swiss Healthcare [swisshealthcare.co.uk]

- 9. Research Portal [scholarship.libraries.rutgers.edu]

- 10. researchgate.net [researchgate.net]

- 11. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sestrin2 is a leucine sensor for the mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sestrin2 is a leucine sensor for the mTORC1 pathway [dspace.mit.edu]

- 14. Sestrin2 is a leucine sensor for the mTORC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structural basis for leucine sensing by the Sestrin2-mTORC1 pathway [dspace.mit.edu]

- 16. Structural basis for leucine sensing by the Sestrin2-mTORC1 pathway. | Broad Institute [broadinstitute.org]

- 17. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism [frontiersin.org]

- 19. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]

- 22. researchgate.net [researchgate.net]

- 23. Regulation of leucine metabolism in man: a stable isotope study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. journals.physiology.org [journals.physiology.org]

- 25. Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Novel metabolic and physiological functions of branched chain amino acids: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. HMB supplementation: clinical and athletic performance-related effects and mechanisms of action - ProQuest [proquest.com]

- 28. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 29. Supplementation with beta-hydroxy-beta-methylbutyrate (HMB) and alpha-ketoisocaproic acid (KIC) reduces signs and symptoms of exercise-induced muscle damage in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. journals.humankinetics.com [journals.humankinetics.com]

- 31. pure.atu.ie [pure.atu.ie]

- 32. [PDF] Supplementation with beta-hydroxy-beta-methylbutyrate (HMB) and alpha-ketoisocaproic acid (KIC) reduces signs and symptoms of exercise-induced muscle damage in man. | Semantic Scholar [semanticscholar.org]

- 33. m.youtube.com [m.youtube.com]

- 34. cambridge.org [cambridge.org]

- 35. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 36. pnas.org [pnas.org]

- 37. researchgate.net [researchgate.net]

- 38. researchgate.net [researchgate.net]

- 39. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]

- 40. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 41. A focus on leucine in the nutritional regulation of human skeletal muscle metabolism in ageing, exercise and unloading states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 42. researchgate.net [researchgate.net]

- 43. hra.nhs.uk [hra.nhs.uk]

- 44. scholarworks.uark.edu [scholarworks.uark.edu]

- 45. researchgate.net [researchgate.net]

The Gateway to Growth: An In-depth Technical Guide to the Cellular Uptake Mechanisms of L-Leucine

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Leucine, an essential branched-chain amino acid (BCAA), transcends its fundamental role as a building block for protein synthesis. It acts as a critical signaling molecule, most notably as a potent activator of the mTORC1 pathway, a central regulator of cell growth, proliferation, and metabolism. The cellular uptake of this compound is a finely tuned and critical process, governing its intracellular availability and subsequent physiological effects. This technical guide provides a comprehensive exploration of the molecular machinery responsible for this compound transport across the plasma membrane. We will delve into the primary transport systems, their kinetic properties, regulatory mechanisms, and the intricate relationship between this compound uptake and cellular signaling. Furthermore, this guide offers detailed experimental protocols for the accurate measurement and characterization of this compound transport, empowering researchers to investigate its role in health and disease.

Introduction: this compound - More Than a Monomer

This compound is indispensable for human health, playing a vital role in muscle protein synthesis, metabolic regulation, and serving as a precursor for the synthesis of other important molecules.[1][2] Its significance is underscored by its ability to act as a signaling molecule, directly activating the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[3][4] This positions this compound as a key regulator of anabolic processes. The cellular concentration of this compound is the rate-limiting factor for its signaling functions, making the mechanisms of its transport across the cell membrane a critical area of study.[1] Understanding these transport systems is paramount for research in fields ranging from metabolic diseases and oncology to neurobiology and drug development.

The Primary Conduits: L-Type Amino Acid Transporters (LATs)

The majority of this compound transport into cells is mediated by the L-type amino acid transporters (LATs), a family of sodium- and pH-independent exchangers.[5][6] These transporters operate as antiporters, typically exchanging an extracellular neutral amino acid for an intracellular one.[7]

LAT1/SLC7A5: The High-Affinity Workhorse

The large neutral amino acid transporter 1 (LAT1), encoded by the SLC7A5 gene, is the principal transporter of this compound in many cell types.[7][8] It exhibits a high affinity for large neutral amino acids with branched or aromatic side chains, such as leucine, isoleucine, valine, phenylalanine, and tryptophan.[9]

Molecular Architecture and Function: LAT1 is a light subunit that forms a heterodimeric complex with the heavy subunit CD98 (4F2hc), encoded by the SLC3A2 gene.[9][10] This association, stabilized by a disulfide bond, is crucial for the correct trafficking and localization of LAT1 to the plasma membrane.[7][8] While CD98 is essential for its stability and membrane presentation, the transport activity itself is carried out by LAT1.[5] The transport mechanism is a sodium-independent obligatory exchange, meaning the influx of one substrate is coupled to the efflux of another.[5][7] Intracellular glutamine is a common exchange substrate for the uptake of extracellular this compound.[2][11]

Tissue Distribution and Physiological Significance: LAT1 is highly expressed in tissues with high amino acid demand and at critical biological barriers. This includes the blood-brain barrier (BBB), the placenta, and proliferating cells such as activated T-cells and cancer cells.[5][12][13] Its role at the BBB is critical for the transport of essential amino acids into the brain.[14][15] The overexpression of LAT1 is a hallmark of many cancers, where it facilitates the increased uptake of essential amino acids required for rapid tumor growth and proliferation.[16][17][18] This has made LAT1 a promising target for cancer therapy and diagnosis.[12][16]

Diagram: The LAT1/CD98 Heterodimeric Transporter

Caption: The LAT1/CD98 heterodimer facilitates this compound uptake.

Other L-Type Transporters and their Contribution

While LAT1 is a major player, other transporters also contribute to this compound uptake:

-

LAT2 (SLC7A8): This transporter has a broader substrate specificity and lower affinity for this compound compared to LAT1. It is more ubiquitously expressed and is involved in the transport of a wider range of small and large neutral amino acids.

-

y+LAT1 (SLC7A7): This transporter is a heterodimer of the y+LAT1 light chain and the CD98 heavy chain. It mediates the sodium-independent exchange of neutral amino acids and the sodium-dependent transport of cationic amino acids.[19]

-

B⁰AT2 (SLC6A15): This is a sodium-dependent neutral amino acid transporter that has been shown to contribute to this compound uptake, particularly in the brain.[20][21]

Regulation of this compound Transport

The cellular uptake of this compound is a regulated process, influenced by substrate availability and cellular signaling pathways.

-

Substrate Availability: Starvation for this compound has been shown to upregulate the activity of System L transporters, including LAT1.[22] This adaptive response ensures that cells can efficiently scavenge this compound when it is scarce.

-

mTORC1 Signaling: There is a complex interplay between this compound transport and mTORC1 signaling. This compound uptake activates mTORC1, which in turn can regulate the expression of amino acid transporters.[4][23] For instance, mTORC1 activation has been linked to increased transcription of LAT1, creating a positive feedback loop to sustain cell growth.[23]

This compound Uptake and mTORC1 Activation: A Signaling Nexus

The entry of this compound into the cell is a critical trigger for the activation of the mTORC1 signaling cascade.[2][4] Inside the cell, this compound is sensed by leucyl-tRNA synthetase (LRS), which then acts as a GTPase-activating protein (GAP) for the Rag GTPases.[24] This initiates a cascade of events at the lysosomal surface, leading to the activation of mTORC1.[2][11] Activated mTORC1 then phosphorylates downstream targets, such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.[3][24]

Diagram: this compound Uptake and mTORC1 Signaling Pathway

Caption: this compound uptake triggers the mTORC1 signaling cascade.

Quantitative Analysis of this compound Transporters

The kinetic properties of this compound transporters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), are crucial for understanding their efficiency and substrate affinity.

| Transporter | Substrate | Km (µM) | Vmax (nmol/mg protein/min) | Cell Type/System | Reference |

| LAT1 | This compound | ~20-50 | Varies | Various cancer cell lines | [20] |

| LAT1 | This compound | 26 ± 2 | 1.07 ± 0.02 (x10⁻³ µmol/s/g) | Rat Brain Capillaries | [14] |

| System L | This compound | 170 (high affinity) | - | Rabbit Proximal Tubule | [25] |

| System L | This compound | 6500 (low affinity) | - | Rabbit Proximal Tubule | [25] |

Note: Kinetic parameters can vary significantly depending on the cell type, experimental conditions, and expression levels of the transporter.

Experimental Protocols for Measuring this compound Uptake

Accurate measurement of this compound uptake is fundamental to studying its transport mechanisms. The following are standard, reliable protocols for this purpose.

Radiolabeled this compound Uptake Assay

This is the gold-standard method for quantifying amino acid transport. It relies on the use of radioactively labeled this compound (e.g., [³H] or [¹⁴C]-L-Leucine) to trace its movement into cells.

Principle: Cells are incubated with a known concentration of radiolabeled this compound for a defined period. The uptake is then stopped, and the cells are washed to remove extracellular label. The amount of radioactivity incorporated into the cells is then measured using a scintillation counter, which is directly proportional to the amount of this compound transported.

Step-by-Step Methodology:

-

Cell Culture: Plate cells in a suitable format (e.g., 24-well plates) and grow to the desired confluency.

-

Preparation of Uptake Buffer: Prepare a sodium-free uptake buffer (e.g., Hanks' Balanced Salt Solution with choline chloride replacing NaCl) to specifically measure sodium-independent transport.

-

Pre-incubation: Wash the cells twice with the uptake buffer and pre-incubate for 10-15 minutes at 37°C to deplete intracellular amino acids.

-

Uptake Initiation: Add the uptake buffer containing a known concentration of radiolabeled this compound and a range of concentrations of unlabeled this compound (for kinetic analysis).

-

Incubation: Incubate the cells for a short, defined period (e.g., 1-5 minutes) at 37°C. It is critical to perform initial time-course experiments to ensure measurements are taken during the linear phase of uptake.

-

Uptake Termination and Washing: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold uptake buffer to remove any unbound label.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

-

Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Quantification: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

-

Data Analysis: Express the uptake as nmol or pmol of this compound per mg of protein per minute. For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Self-Validation and Controls:

-

Inhibitor Control: To confirm the involvement of System L transporters, perform the uptake assay in the presence of a competitive inhibitor such as 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH).[21] A significant reduction in uptake in the presence of BCH validates the role of System L transporters.

-

Temperature Control: Perform the assay at 4°C as a negative control. At this temperature, active transport is significantly inhibited, and any residual radioactivity represents non-specific binding.

-

Time Course: As mentioned, a linear uptake over the chosen time period is essential for accurate initial rate measurements.

Non-Radioactive this compound Uptake Assay using LC-MS/MS

With the advancement of analytical techniques, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a sensitive and non-radioactive alternative for measuring this compound uptake.[26][27]

Principle: This method uses a stable isotope-labeled this compound (e.g., [¹³C₆, ¹⁵N]-L-Leucine) as the substrate. After the uptake experiment, the intracellular concentration of the labeled this compound is quantified by LC-MS/MS.

Step-by-Step Methodology:

-

Cell Culture and Pre-incubation: Follow steps 1-3 from the radiolabeled assay protocol.

-

Uptake Initiation: Add the uptake buffer containing a known concentration of stable isotope-labeled this compound.

-

Incubation, Termination, and Washing: Follow steps 5-6 from the radiolabeled assay protocol.

-

Metabolite Extraction: Lyse the cells and extract the intracellular metabolites using a suitable solvent (e.g., 80% methanol).

-

LC-MS/MS Analysis: Analyze the cell extracts using a validated LC-MS/MS method to quantify the concentration of the stable isotope-labeled this compound.

-

Data Analysis: Normalize the data to the protein concentration and express the uptake as nmol or pmol of this compound per mg of protein per minute.

Causality and Experimental Choices: The choice between radiolabeled and non-radioactive methods depends on the available equipment and safety regulations. The radiolabeled assay is a classic and highly sensitive method, while the LC-MS/MS approach avoids the use of radioactive materials and can potentially be used for multiplexed analysis of other metabolites.

Diagram: Experimental Workflow for this compound Uptake Assay

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]

- 3. Leucine stimulates mTOR and muscle protein synthesis in both animal and human [efdeportes.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 6. Na-independent and Na-dependent transport of neutral amino acids in the human red blood cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health [frontiersin.org]

- 8. The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CD98 - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. L-Type amino acid transporter 1 as a target for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Kinetic analysis of this compound transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Leucine mediates cognitive dysfunction in early life stress-induced mental disorders by activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. eurekaselect.com [eurekaselect.com]

- 18. Frontiers | Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment [frontiersin.org]

- 19. Regulation of this compound transport in rat kidney by dexamethasone and triiodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Analysis of this compound amino acid transporter species activity and gene expression by human blood brain barrier hCMEC/D3 model reveal potential LAT1, LAT4, B0AT2 and y+LAT1 functional cooperation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Rapid sensing of this compound by human and murine hypothalamic neurons: Neurochemical and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Regulation of amino acid transport system L by amino acid availability in CHO-K1 cells. A special role for leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Upregulation of amino acid transporter expression induced by this compound availability in L6 myotubes is associated with ATF4 signaling through mTORC1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Reviewing the Effects of this compound Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Transport of leucine, isoleucine and valine by luminal membrane vesicles from rabbit proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

L-Leucine as a Signaling Molecule in Metabolic Regulation: A Technical Guide

Abstract: The essential branched-chain amino acid (BCAA) L-Leucine has long been recognized for its fundamental role as a substrate for protein synthesis. However, its function extends far beyond that of a simple building block. Leucine is a potent signaling molecule, a nutrient cue that informs the cell of amino acid availability and orchestrates a complex network of metabolic responses.[1][2] This guide provides an in-depth technical exploration of the molecular mechanisms through which this compound exerts its regulatory effects, with a focus on the core signaling pathways, their impact on protein, glucose, and lipid metabolism, and the experimental methodologies crucial for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's role as a master metabolic regulator.

The Central Hub: Leucine and the mTORC1 Signaling Nexus

At the heart of Leucine's signaling capacity lies its ability to potently activate the mechanistic Target of Rapamycin Complex 1 (mTORC1) .[1][[“]][4] mTORC1 is a master kinase that functions as a central integrator of diverse environmental cues, including growth factors, energy status, and, critically, amino acid availability.[5][6] Leucine is arguably the most powerful single amino acid activator of this complex.[4][7]

Upon activation by Leucine, mTORC1 phosphorylates a suite of downstream targets to promote anabolic processes while simultaneously inhibiting catabolism. Key effectors include:

-

S6 Kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) : Phosphorylation of these proteins unleashes the machinery of mRNA translation, directly stimulating the synthesis of new proteins.[1][5][7]

-

ULK1 : mTORC1 phosphorylates and inhibits ULK1, a kinase essential for initiating autophagy, thereby suppressing the breakdown of cellular components.[6][8]

-

Lipin1 : By regulating Lipin1, mTORC1 influences the expression of genes involved in lipid biosynthesis.[8]

This coordinated response positions the cell for growth and proliferation when amino acids, signaled by Leucine, are plentiful.

Molecular Mechanisms of Intracellular Leucine Sensing

The precise mechanism by which the cell senses intracellular Leucine and transmits this signal to mTORC1 has been a subject of intense investigation. Current understanding points to a sophisticated, multi-component system primarily localized to the lysosomal surface, where mTORC1 is activated. Two key intracellular Leucine sensors have been identified: Sestrin2 and Leucyl-tRNA Synthetase (LARS1) .

The Sestrin2-GATOR2 "Inhibition of an Inhibitor" Model

In the absence of Leucine, Sestrin2 binds to the GATOR2 protein complex, preventing GATOR2 from inhibiting the GATOR1 complex.[9][10] GATOR1 functions as a GTPase-activating protein (GAP) for the RagA/B GTPases, keeping them in an inactive, GDP-bound state. This maintains mTORC1 in an inactive state.

When Leucine levels rise, Leucine binds directly to a specific pocket on Sestrin2 with a dissociation constant (Kd) of approximately 20 µM.[9][11][12] This binding event induces a conformational change in Sestrin2, causing it to release GATOR2. The now-free GATOR2 can bind to and inhibit GATOR1. This relieves the GAP activity on RagA/B, allowing it to become loaded with GTP. The active RagA/B-GTP then recruits mTORC1 to the lysosomal surface, where it can be fully activated by the Rheb GTPase.[5][9]

The Leucyl-tRNA Synthetase (LARS1) Translocation Model

LARS1 has a canonical role in charging tRNA with Leucine for protein synthesis.[13][14] However, it also possesses a non-canonical function as a direct Leucine sensor for mTORC1. When Leucine is abundant and LARS1 is not occupied with its tRNA-charging duties, it can bind Leucine and translocate to the lysosome.[15][16] At the lysosome, LARS1 functions as a GAP for the RagD GTPase.[15][16] This interaction is crucial for converting RagD to its GDP-bound state, a necessary step in the formation of the active Rag heterodimer that recruits mTORC1.[[“]] The Leucine-sensing function of LARS1 is enhanced by the presence of ATP, linking the signaling pathway to the cell's energy status.[13][18]

Figure 1: Dual this compound sensing pathways converging on mTORC1 activation at the lysosome.

This compound's Impact on Systemic Metabolism

The activation of mTORC1 and other pathways by Leucine has profound, and sometimes paradoxical, effects on whole-body metabolism.

Protein Metabolism

Leucine's most well-defined role is in promoting a positive nitrogen balance.[7][19]

-

Stimulation of Synthesis: By activating mTORC1, Leucine robustly stimulates muscle protein synthesis, an effect that is enhanced by the presence of insulin.[20][21][22]

-

Inhibition of Degradation: High concentrations of Leucine have been shown to inhibit proteolysis in both skeletal muscle and the liver, further contributing to a net anabolic state.[20][21]

| Study Type | Model | Leucine Administration | Key Finding | Reference |

| Human Study | Healthy Subjects | Intravenous Infusion | Decreased endogenous Leucine flux and lysine oxidation, indicating reduced protein catabolism. | [23][24] |

| Human Study | Healthy Subjects | Oral EAA + CHO | Potent stimulation of muscle protein synthesis mediated by mTOR activation. | [22] |

| Animal Study | Rats | Oral Gavage | Dose-dependent increase in muscle protein synthesis, with mTOR signaling components also showing dose-dependency. | [22] |

Table 1: Summary of selected studies on this compound's effect on protein metabolism.

Glucose Metabolism and Insulin Signaling

The interplay between Leucine and the insulin signaling pathway is complex and highly context-dependent.

-

Acute Stimulation: Leucine can act as an insulin secretagogue, stimulating insulin release from pancreatic β-cells, particularly in the presence of elevated glucose.[25][26][27] This synergistic effect can enhance glucose disposal and lower blood glucose levels following a mixed meal.[26]

-

Chronic Inhibition and Insulin Resistance: Paradoxically, chronic overstimulation of the mTORC1 pathway by persistently high Leucine levels can induce insulin resistance. Activated S6K1 can phosphorylate Insulin Receptor Substrate 1 (IRS-1) at inhibitory serine residues.[27] This phosphorylation event impairs the ability of IRS-1 to engage with downstream effectors like PI3K, thereby blunting the insulin signal.[7][28][29] This negative feedback loop is a key mechanism implicated in the development of diet-induced insulin resistance.[27]

-

Improved Sensitivity with Leucine Deprivation: Conversely, studies have shown that Leucine deprivation can actually improve hepatic insulin sensitivity, an effect mediated by the reduction of mTOR/S6K1 signaling and the activation of alternative pathways like GCN2 and AMPK.[30]

Figure 2: Negative feedback mechanism where chronic Leucine/mTORC1 activation can induce insulin resistance.

Lipid Metabolism

Leucine supplementation has demonstrated beneficial effects on lipid profiles and adiposity in various preclinical models.[2][31][32]

-

Reduced Adiposity: Increased dietary Leucine has been shown to reduce weight gain and body fat in mice on a high-fat diet.[32]

-

Enhanced Fatty Acid Oxidation: Leucine can activate the AMPK–SIRT1–PGC-1α signaling axis.[31] This pathway promotes mitochondrial biogenesis and increases the rate of fatty acid oxidation, effectively shifting energy partitioning from storage in adipocytes to utilization in muscle.[31][33]

-

Regulation of Lipogenesis: Through mTORC1 and other pathways, Leucine can modulate the expression of genes involved in both lipogenesis and lipolysis, contributing to improved lipid homeostasis.[2][31][34]

Key Experimental Methodologies

Investigating the intricate signaling networks controlled by this compound requires robust and validated experimental techniques. As a senior application scientist, the causality behind protocol choices is paramount for generating reliable data.

Protocol: Assessing mTORC1 Activity by Western Blot

Western blotting for downstream phospho-proteins is the most direct and widely used method to assess mTORC1 activity in cell or tissue lysates. The choice of targets is critical for a self-validating system; observing coordinated phosphorylation changes across multiple substrates provides strong evidence of pathway modulation.

Methodology Rationale: We target S6K1 (at Thr389) and its direct substrate S6 (at Ser240/244), as well as 4E-BP1 (at Thr37/46).[8][35] Thr389 is a direct mTORC1 phosphorylation site on S6K1, making it a highly specific readout.[8] S6 is further downstream, providing amplification of the signal. 4E-BP1 represents a distinct branch of mTORC1 output. Concordant changes in these targets are required to confidently claim mTORC1 activity modulation.

Step-by-Step Protocol:

-

Cell/Tissue Lysis: Lyse samples in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Rationale: Phosphatase inhibitors are non-negotiable to preserve the transient phosphorylation events central to signaling.

-

Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an 8-15% SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Rationale: BSA is preferred for phospho-antibodies to reduce background.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Key antibodies include:

-

Phospho-S6K1 (Thr389)

-

Total S6K1

-

Phospho-4E-BP1 (Thr37/46)

-

Total 4E-BP1

-

A loading control (e.g., β-Actin or GAPDH)

-

-

Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash 3x with TBST, apply an enhanced chemiluminescence (ECL) substrate, and image the blot.

-

Analysis: Quantify band density using software like ImageJ. Normalize phospho-protein levels to their respective total protein levels, and then to the loading control.

Protocol: Measuring Global Protein Synthesis with SUnSET

The Surface Sensing of Translation (SUnSET) technique is a non-radioactive, robust method for measuring global protein synthesis rates in vitro and in vivo.[36]

Methodology Rationale: This technique relies on the incorporation of the antibiotic puromycin, an aminoacyl-tRNA analog, into nascent polypeptide chains, which terminates translation. The amount of puromycin-labeled peptides is directly proportional to the rate of global protein synthesis and can be detected with a specific anti-puromycin antibody via Western blot.[36][37] This provides a significant safety and accessibility advantage over traditional radioactive amino acid incorporation assays.[36]

Figure 3: Experimental workflow for the SUnSET method to measure global protein synthesis.

Step-by-Step Protocol:

-

Experimental Treatment: Treat cells or animals with the desired stimulus (e.g., Leucine supplementation or deprivation) for the specified time.

-

Puromycin Pulse: Add a low concentration of puromycin to the cell culture media (e.g., 0.5-10 µM) or administer systemically in vivo. Incubate for a short period (e.g., 30 minutes). Rationale: The incubation time and concentration must be optimized and kept consistent across all experimental groups to ensure the signal remains within the linear range and does not itself inhibit translation.

-

Wash and Lyse: For cells, quickly wash with ice-cold PBS to remove excess puromycin. Immediately lyse the samples as described in the Western Blot protocol (Section 4.1).

-

Western Blotting: Perform Western blotting as described previously, using a validated anti-puromycin primary antibody.

-

Analysis: The output will be a smear of bands representing the puromycin-tagged nascent peptides. Quantify the total signal intensity in each lane and normalize to a loading control. A stronger signal indicates a higher rate of global protein synthesis.

Implications for Therapeutics and Drug Development

Understanding Leucine's signaling role opens avenues for therapeutic intervention in various metabolic and age-related diseases.

-

Sarcopenia and Muscle Wasting: Leucine's potent anabolic effect on muscle makes it a prime candidate for nutritional interventions to combat age-related muscle loss (sarcopenia) and cachexia.[1] Leucine-enriched supplements are actively being investigated to preserve muscle mass and function in elderly and clinical populations.

-

Obesity and Type 2 Diabetes: The role of Leucine here is more nuanced. While it can improve lipid metabolism and, in some contexts, glucose tolerance, its potential to drive insulin resistance via chronic mTORC1 activation is a significant concern.[27][31][38] This highlights the need for strategies that can harness Leucine's benefits (e.g., promoting satiety and muscle mass) without causing detrimental long-term metabolic effects.

-

Targeting mTORC1 Pathway: The Leucine sensing machinery, including Sestrin2 and LARS1, represents potential drug targets. Modulators of these proteins could allow for fine-tuning of mTORC1 activity in diseases characterized by its dysregulation, such as certain cancers and metabolic disorders.[27][39]

Conclusion

This compound is far more than a constituent of proteins; it is a sophisticated signaling molecule that sits at the nexus of cellular growth and metabolic control. Through a complex network involving direct intracellular sensors like Sestrin2 and LARS1, Leucine potently activates the mTORC1 pathway, driving an anabolic program of protein synthesis and cell growth. Its influence extends systemically to modulate glucose homeostasis, lipid metabolism, and whole-body energy balance. However, its effects are context-dependent, with chronic overstimulation potentially leading to pathological states like insulin resistance. For researchers and drug developers, a deep, mechanistic understanding of these pathways, coupled with robust experimental validation, is essential to unlock the therapeutic potential of targeting this compound signaling for human health.

References

- 1. Reviewing the Effects of this compound Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]

- 3. consensus.app [consensus.app]

- 4. Leucine and mTORC1: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. scielo.br [scielo.br]

- 8. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sestrin2 is a leucine sensor for the mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sestrin2 is a leucine sensor for the mTORC1 pathway [dspace.mit.edu]

- 11. Structural basis for leucine sensing by the Sestrin2-mTORC1 pathway. | Broad Institute [broadinstitute.org]

- 12. Sestrin2 is a leucine sensor for the mTORC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. target.re.kr [target.re.kr]

- 14. researchgate.net [researchgate.net]

- 15. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. consensus.app [consensus.app]

- 18. Leucine-sensing mechanism of leucyl-tRNA synthetase 1 for mTORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. experts.illinois.edu [experts.illinois.edu]

- 21. The role of leucine in the regulation of protein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 24. researchgate.net [researchgate.net]

- 25. Leucine metabolism in regulation of insulin secretion from pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. experts.umn.edu [experts.umn.edu]

- 27. Leucine signaling in the pathogenesis of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Leucine Facilitates Insulin Signaling through a Gαi Protein-dependent Signaling Pathway in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. diabetesjournals.org [diabetesjournals.org]

- 31. Leucine Supplementation: A Novel Strategy for Modulating Lipid Metabolism and Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 32. diabetesjournals.org [diabetesjournals.org]

- 33. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Leucine supplementation modulates lipid metabolism and metabolic pathways in mice with type 1 diabetes: A metabolomics study - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]

- 37. benchchem.com [benchchem.com]

- 38. Frontiers | this compound Improves Metabolic Disorders in Mice With in-utero Cigarette Smoke Exposure [frontiersin.org]

- 39. aacrjournals.org [aacrjournals.org]

L-Leucine: A Deep Dive into its Biochemical Significance for Therapeutic Innovation

Introduction: Beyond a Building Block

L-Leucine, one of the three branched-chain amino acids (BCAAs), has long been recognized as an essential component of protein synthesis.[][2][3] However, its role extends far beyond that of a simple structural unit. Emerging research has illuminated this compound as a potent signaling molecule, a key regulator of metabolic pathways, and a molecule of significant interest in the realms of drug development and therapeutic intervention.[][4][5] This guide provides an in-depth technical exploration of the core biochemical properties of this compound, offering insights for researchers, scientists, and drug development professionals seeking to harness its potential. We will delve into its fundamental physicochemical nature, intricate metabolic fate, and its pivotal role in cellular signaling, particularly through the mTOR pathway. Furthermore, we will present validated experimental methodologies to interrogate these properties, providing a robust framework for future investigation.

Physicochemical Properties: The Foundation of Function

The unique isobutyl side chain of this compound dictates its non-polar, aliphatic character, influencing its behavior in biological systems.[3][6] This hydrophobicity is a key determinant of its role within the hydrophobic cores of proteins, contributing to proper protein folding and stability. A comprehensive understanding of its physical and chemical properties is paramount for applications ranging from formulation science to analytical biochemistry.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO₂ | [6][7] |

| Molar Mass | 131.17 g/mol | [][7] |

| IUPAC Name | (2S)-2-amino-4-methylpentanoic acid | [7] |

| Appearance | White crystalline powder or plates | [7][8][9] |

| Melting Point | ~293-295 °C (decomposes) | [7][10] |

| Solubility in Water (25°C) | ~24.26 g/L | [7][8] |

| pKa (Carboxyl) | 2.36 | [6] |

| pKa (Amino) | 9.60 | [6] |

| logP | -1.52 | [7] |

These properties underscore this compound's limited but significant solubility in aqueous environments and its existence as a zwitterion at physiological pH.[6][10] Its insolubility in non-polar solvents like ether is also a key characteristic.[7][8]

The Metabolic Journey of this compound: A Ketogenic Amino Acid